N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique molecular structure, which includes a tetrahydro-benzoxazole moiety attached to a butanamide group. It has attracted interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The compound's IUPAC name reflects its complex structure, and its molecular formula is with a molecular weight of approximately 246.31 g/mol .
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is synthesized through various chemical processes and is classified under organic compounds with potential pharmacological properties. It has been noted for its activity against certain molecular targets within biological systems, making it a candidate for further research in drug development .
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves several key steps:
The molecular structure of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |
| InChI Key | JZQKQZPHTGQJQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N)C1=CC=CC=C1C(=O)N2C=C(C(C2=O)C(C(C(C=N)C=C)=C)=C=C)=C |
The structure features a fused benzoxazole ring system with a butanamide side chain that may contribute to its biological activity .
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide can undergo various chemical reactions:
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves interaction with specific molecular targets such as enzymes or receptors. It may exert its effects by binding to the active site of an enzyme or modulating receptor signaling pathways. Research into its binding affinity and interaction dynamics is essential for understanding its pharmacological potential .
The physical and chemical properties of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide are significant for its application in scientific research:
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in organic solvents; insoluble in water |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
These properties influence its behavior in biological systems and its utility in various applications .
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide has several scientific applications:
This compound's unique structure and potential biological activities make it an important subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1